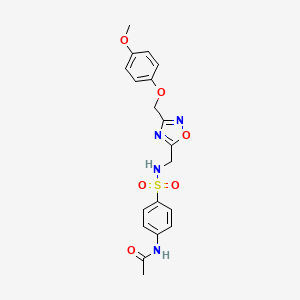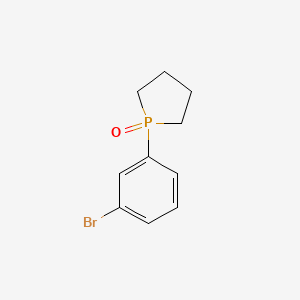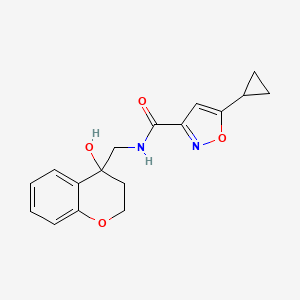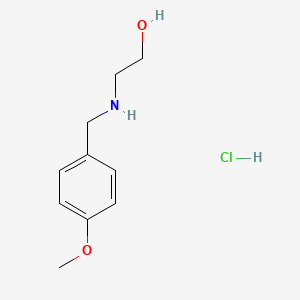![molecular formula C23H21N3O2S B2524676 N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207059-03-7](/img/structure/B2524676.png)
N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been the focus of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination with phosphorus oxychloride . These methods could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin core, which can be substituted with various functional groups. The crystal structures of similar compounds have been determined, showing that these molecules can adopt folded conformations stabilized by intramolecular hydrogen bonds . The angles between the rings and the planarity of the molecules are important for their biological activity and can be studied using X-ray crystallography and computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin derivatives is influenced by the electronic properties of the substituents attached to the core. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the compound's interactions with biological targets . The intermolecular interactions within the crystal structures can be analyzed using Hirshfeld surface analysis to understand the compound's stability and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties, which in turn can influence the compound's pharmacokinetic profile. Theoretical calculations and experimental measurements are necessary to accurately determine these properties for the compound .
Biological Activity
Although the specific biological activity of "N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is not provided, related compounds have shown promising anticancer activity. For example, a related compound exhibited marked inhibition against various human cancer cell lines, suggesting that the compound may also possess anticancer properties . Additionally, other thieno[3,2-d]pyrimidin derivatives have been designed as histamine H1-receptor antagonists, indicating the potential for diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has delved into the formation and characterization of heterocyclic compounds similar to the one , highlighting their structural and synthetic interest. For example, studies on the heterocyclic derivatives of guanidine and their X-Ray structure determination offer insights into the complexities of synthesizing and characterizing such molecules, which play a crucial role in developing new therapeutic agents and understanding molecular interactions (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
Some derivatives of thienopyrimidines, which share structural similarities with the target compound, have been synthesized and evaluated for their antimicrobial properties. This research underscores the potential of such compounds in addressing drug-resistant microbial infections, contributing to the development of new antimicrobials (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Radiopharmaceutical Development
Investigations into pyrazolopyrimidineacetamides for imaging the translocator protein (18 kDa) with positron emission tomography (PET) highlight the role of structurally related compounds in developing diagnostic tools. Such studies provide a foundation for exploring the diagnostic and therapeutic applications of complex heterocyclic compounds in medical imaging (Dollé, Hinnen, Damont, et al., 2008).
Chemical Reactivity and Transformation
Research on the reaction dynamics of related heterocyclic compounds under specific conditions, such as microwave irradiation, provides valuable insights into chemical reactivity and potential pathways for synthesizing novel derivatives. These findings are crucial for developing new synthetic methodologies and compounds with potential applications in various scientific and industrial fields (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Structural Analysis and Molecular Design
The detailed structural analysis and molecular design of related compounds, as demonstrated through crystallographic studies, underline the importance of understanding molecular geometry and interactions for designing compounds with desired properties. Such research contributes to the fields of medicinal chemistry and drug design by providing insights into the molecular basis of compound efficacy and specificity (Park, Park, Lee, & Kim, 1995).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-4-7-17(8-5-14)19-12-29-22-21(19)24-13-26(23(22)28)11-20(27)25-18-9-6-15(2)16(3)10-18/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIPKNYSOQLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)
![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)






![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)


